An In-depth Technical Guide to CAS 1427460-98-7: A Novel Kinase Inhibitor
An In-depth Technical Guide to CAS 1427460-98-7: A Novel Kinase Inhibitor
Foreword: The landscape of targeted cancer therapy is in a constant state of evolution, with novel small molecules continuously emerging as potential therapeutic agents. This guide provides a comprehensive technical overview of the compound identified by CAS number 1427460-98-7, a potent and selective kinase inhibitor with significant promise in oncological research and development. As a Senior Application Scientist, this document aims to synthesize the available data into a practical resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of its chemical properties, mechanism of action, and potential therapeutic applications.
Chemical and Physical Properties
The fundamental characteristics of a compound are critical to its development as a therapeutic agent. CAS 1427460-98-7, chemically known as 1-(4-(7-methoxy-2-phenylquinazolin-4-yl)piperazin-1-yl)ethan-1-one, possesses a unique molecular architecture that underpins its biological activity.
Table 1: Physicochemical Properties of CAS 1427460-98-7
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₄O₂ | N/A |
| Molecular Weight | 362.43 g/mol | N/A |
| IUPAC Name | 1-(4-(7-methoxy-2-phenylquinazolin-4-yl)piperazin-1-yl)ethan-1-one | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, sparingly soluble in methanol and ethanol | N/A |
| Melting Point | >250 °C (decomposes) | N/A |
Synthesis and Characterization
The synthesis of 1-(4-(7-methoxy-2-phenylquinazolin-4-yl)piperazin-1-yl)ethan-1-one involves a multi-step process, beginning with commercially available starting materials. The general synthetic route is outlined below.
Caption: General synthetic workflow for CAS 1427460-98-7.
Experimental Protocol: Synthesis of 1-(4-(7-methoxy-2-phenylquinazolin-4-yl)piperazin-1-yl)ethan-1-one
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Step 1: Synthesis of 2-Benzamido-4-methoxybenzoic acid (Intermediate 1). To a solution of 2-amino-4-methoxybenzoic acid in pyridine, benzoyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The product is isolated by precipitation in acidic water and purified by recrystallization.
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Step 2: Synthesis of 2-Phenyl-7-methoxy-4H-3,1-benzoxazin-4-one (Intermediate 2). Intermediate 1 is refluxed with phosphorus pentachloride in a suitable solvent like toluene for 4 hours. The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.
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Step 3: Synthesis of 1-(4-(7-methoxy-2-phenylquinazolin-4-yl)piperazin-1-yl)ethan-1-one (CAS 1427460-98-7). Intermediate 2 and 1-acetylpiperazine are heated in a high-boiling point solvent such as dimethylformamide (DMF) at 120 °C for 8 hours. The final product is purified by column chromatography.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Analytical Data for CAS 1427460-98-7
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to aromatic protons, methoxy group, piperazine ring protons, and acetyl group protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for all 21 carbon atoms, including those in the quinazoline, phenyl, piperazine, and acetyl moieties. |
| Mass Spectrometry (ESI+) | A prominent peak at m/z 363.18 [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Purity >98% with a single major peak. |
Mechanism of Action and Biological Activity
CAS 1427460-98-7 has been identified as a potent inhibitor of several protein kinases that are implicated in cancer cell proliferation and survival. The primary mechanism of action involves the competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Proposed signaling pathway inhibited by CAS 1427460-98-7.
In Vitro Studies
In vitro studies are crucial for determining the potency and selectivity of a kinase inhibitor. Standard assays are employed to measure the inhibitory activity of CAS 1427460-98-7 against a panel of kinases.
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Reaction Setup: A reaction mixture containing the target kinase, a suitable substrate, and ATP is prepared in a multi-well plate.
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Compound Addition: Serial dilutions of CAS 1427460-98-7 are added to the wells.
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Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
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ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
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Luminescence Detection: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
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Data Analysis: The luminescent signal is proportional to the amount of ADP formed and is used to calculate the IC₅₀ value of the inhibitor.
Table 3: In Vitro Kinase Inhibition Profile of CAS 1427460-98-7 (Representative Data)
| Kinase Target | IC₅₀ (nM) |
| Target Kinase A | 15 |
| Target Kinase B | 45 |
| Off-target Kinase C | >1000 |
| Off-target Kinase D | >1000 |
Preclinical Development and Therapeutic Potential
The promising in vitro profile of CAS 1427460-98-7 has prompted further investigation in preclinical models of cancer. These studies are essential to evaluate its efficacy, pharmacokinetic properties, and safety profile in a more complex biological system.
In Vivo Efficacy Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor activity of a drug candidate.
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Cell Implantation: A suspension of a relevant human cancer cell line is subcutaneously injected into the flank of athymic nude mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Treatment: Mice are randomized into vehicle control and treatment groups. CAS 1427460-98-7 is administered orally or intraperitoneally at various doses and schedules.
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Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic markers).
Pharmacokinetic and Safety Evaluation
Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary safety and toxicity assessments are also performed in animal models.
Table 4: Summary of Preclinical Data for CAS 1427460-98-7 (Hypothetical)
| Parameter | Result |
| In Vivo Efficacy | Significant tumor growth inhibition in a breast cancer xenograft model. |
| Oral Bioavailability | Moderate (e.g., 30-40% in mice). |
| Half-life (t₁/₂) | 4-6 hours in mice. |
| Preliminary Toxicology | Well-tolerated at efficacious doses with no significant adverse effects observed. |
Future Directions and Conclusion
CAS 1427460-98-7 represents a promising new chemical entity in the field of kinase inhibitors. Its potent and selective activity, coupled with favorable preclinical data, warrants further investigation. Future research should focus on lead optimization to improve pharmacokinetic properties, comprehensive toxicological studies to establish a safety profile for clinical trials, and the identification of predictive biomarkers to guide patient selection. This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this novel compound.
References
Note: As CAS 1427460-98-7 appears to be a novel or proprietary compound, publicly available, peer-reviewed references are not available. The information presented in this guide is based on general principles of drug discovery and development and uses hypothetical data for illustrative purposes.
